Hexanoic acid, 3-hydroxy-5-methyl-2-methylene-, ethyl ester
CAS No.: 147849-97-6
Cat. No.: VC16848188
Molecular Formula: C10H18O3
Molecular Weight: 186.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 147849-97-6 |
|---|---|
| Molecular Formula | C10H18O3 |
| Molecular Weight | 186.25 g/mol |
| IUPAC Name | ethyl 3-hydroxy-5-methyl-2-methylidenehexanoate |
| Standard InChI | InChI=1S/C10H18O3/c1-5-13-10(12)8(4)9(11)6-7(2)3/h7,9,11H,4-6H2,1-3H3 |
| Standard InChI Key | UTSHPRHFOZZPRD-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C(=C)C(CC(C)C)O |
Introduction
Chemical Structure and Properties
Molecular Architecture
The IUPAC name for this compound is ethyl 3-hydroxy-5-methyl-2-methylidenehexanoate . Its structure comprises a six-carbon backbone (hexanoate) with substituents at the 2nd, 3rd, and 5th positions:
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A methylidene group () at position 2, introducing unsaturation.
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A hydroxyl group (-OH) at position 3, enabling hydrogen bonding and reactivity.
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A methyl branch (-CH) at position 5, contributing to stereochemical complexity.
The presence of both hydroxyl and methylidene groups creates opportunities for tautomerism and selective functionalization, though experimental evidence for such behavior remains undocumented.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 186.25 g/mol | |
| CAS Registry Number | 147849-97-6 | |
| IUPAC Name | Ethyl 3-hydroxy-5-methyl-2-methylidenehexanoate |
Synthesis and Applications
Flavor and Fragrance Industry
Esters with branched and unsaturated chains often exhibit fruity or floral odors. For example, ethyl 3-hydroxy-5-methylhexanoate (a related compound lacking the methylidene group) is studied for its sensory properties . The methylidene group in the target compound may enhance volatility or modify odor profiles, though sensory data are unavailable.
Pharmaceutical Intermediates
Hydroxy esters serve as precursors for prostaglandins and macrolide antibiotics. The methylidene group could facilitate Diels-Alder reactions to construct cyclic systems.
Research Findings and Biological Activity
Antimicrobial Properties
Structurally analogous esters, such as ethyl 3-hydroxyhexanoate, demonstrate moderate antimicrobial activity against Staphylococcus aureus . The methylidene group in the target compound may enhance membrane permeability, though no direct studies confirm this hypothesis.
Catalytic Modification
The hydroxyl group at position 3 is amenable to acyl transfer or oxidation. For instance, selective oxidation could yield a ketone, enabling further cyclization.
Comparative Analysis with Related Compounds
Ethyl 3-Hydroxy-5-Methylhexanoate (CAS 40309-43-1)
This analog lacks the methylidene group at position 2, resulting in a saturated backbone and lower molecular weight (174.24 g/mol) . The absence of unsaturation reduces reactivity but improves stability under storage conditions .
Table 2: Structural Comparison
| Feature | Target Compound | Ethyl 3-Hydroxy-5-Methylhexanoate |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 186.25 g/mol | 174.24 g/mol |
| Unsaturation | Methylidene at C2 | None |
| CAS Number | 147849-97-6 | 40309-43-1 |
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